8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a complex substitution pattern. The core structure includes a 1,3-dimethylpurine-2,6-dione scaffold, with modifications at positions 7 and 6. At position 8, a piperazine ring substituted with a 2-hydroxyethyl group is attached via a methyl linker. Position 7 is functionalized with a 2-morpholinoethyl group, introducing both morpholine and ethyl moieties.
The molecular formula is C₂₀H₃₀N₈O₄, with a molecular weight of 446.51 g/mol. Its SMILES notation is CN1C2=C(C(=O)NC1=O)N=C(N2C)CN3CCN(CC3)CCO.CCOCCN4CCOCC4, reflecting the hybrid piperazine-morpholine architecture. The presence of hydrophilic groups (hydroxyethyl, morpholine) enhances solubility compared to simpler alkyl-substituted purine derivatives .
Properties
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O4/c1-22-18-17(19(29)23(2)20(22)30)27(8-7-25-10-13-31-14-11-25)16(21-18)15-26-5-3-24(4-6-26)9-12-28/h28H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAADOEVKEGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
The compound’s activity is influenced by substituents at positions 7 and 7. Below is a comparative analysis with key analogs:
Key Structural and Functional Differences
- Position 7 Modifications: The 2-morpholinoethyl group in the target compound introduces a morpholine ring, which may enhance binding to PDE isoforms due to morpholine’s oxygen-rich, polar nature. In contrast, the 3-phenylpropyl group in ’s compound likely increases lipophilicity, favoring membrane penetration but reducing solubility . The 2-(piperazin-1-yl)acetyl substituent in ’s derivative enables hydrogen bonding via the acetyl linker, contributing to its vasodilatory activity as a PDE3 inhibitor .
- The 4-(2-furoyl)piperazine in ’s compound introduces a planar aromatic system, possibly enhancing interactions with aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer stem cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
